molecular formula C20H20BrN3O3S B11536908 3-{[(E)-(3-bromo-5-ethoxy-4-methoxyphenyl)methylidene]amino}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one

3-{[(E)-(3-bromo-5-ethoxy-4-methoxyphenyl)methylidene]amino}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B11536908
M. Wt: 462.4 g/mol
InChI Key: QUWMTHCUKHEAHC-AUEPDCJTSA-N
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Description

3-{[(E)-1-(3-bromo-5-ethoxy-4-methoxyphenyl)methylidene]amino}-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a benzothieno[2,3-d]pyrimidinone core with a substituted phenylmethylidene group, making it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(E)-1-(3-bromo-5-ethoxy-4-methoxyphenyl)methylidene]amino}-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one typically involves multiple steps, including the formation of the benzothieno[2,3-d]pyrimidinone core and the subsequent attachment of the substituted phenylmethylidene group. Common synthetic routes may include:

    Formation of the Benzothieno[2,3-d]pyrimidinone Core: This step often involves the cyclization of appropriate precursors under specific conditions, such as heating with a suitable catalyst.

    Attachment of the Substituted Phenylmethylidene Group: This step may involve a condensation reaction between the benzothieno[2,3-d]pyrimidinone core and the substituted phenylmethylidene precursor, typically under basic or acidic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow reactors and automated synthesis systems to streamline the process and reduce costs.

Chemical Reactions Analysis

Types of Reactions

3-{[(E)-1-(3-bromo-5-ethoxy-4-methoxyphenyl)methylidene]amino}-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents to yield reduced derivatives.

    Substitution: The bromine atom in the phenyl ring can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

3-{[(E)-1-(3-bromo-5-ethoxy-4-methoxyphenyl)methylidene]amino}-5,6,7,8-tetrahydro1

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe for studying biological processes and interactions.

    Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: It may find applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3-{[(E)-1-(3-bromo-5-ethoxy-4-methoxyphenyl)methylidene]amino}-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 3-{[(E)-1-(3-bromo-4-methoxyphenyl)methylidene]amino}-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one
  • 3-{[(E)-1-(3-bromo-5-ethoxyphenyl)methylidene]amino}-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one

Uniqueness

The unique combination of the benzothieno[2,3-d]pyrimidinone core and the substituted phenylmethylidene group in 3-{[(E)-1-(3-bromo-5-ethoxy-4-methoxyphenyl)methylidene]amino}-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one distinguishes it from similar compounds. This structural uniqueness may confer specific biological activities and chemical reactivity, making it a valuable compound for further research and development.

Properties

Molecular Formula

C20H20BrN3O3S

Molecular Weight

462.4 g/mol

IUPAC Name

3-[(E)-(3-bromo-5-ethoxy-4-methoxyphenyl)methylideneamino]-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C20H20BrN3O3S/c1-3-27-15-9-12(8-14(21)18(15)26-2)10-23-24-11-22-19-17(20(24)25)13-6-4-5-7-16(13)28-19/h8-11H,3-7H2,1-2H3/b23-10+

InChI Key

QUWMTHCUKHEAHC-AUEPDCJTSA-N

Isomeric SMILES

CCOC1=C(C(=CC(=C1)/C=N/N2C=NC3=C(C2=O)C4=C(S3)CCCC4)Br)OC

Canonical SMILES

CCOC1=C(C(=CC(=C1)C=NN2C=NC3=C(C2=O)C4=C(S3)CCCC4)Br)OC

Origin of Product

United States

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